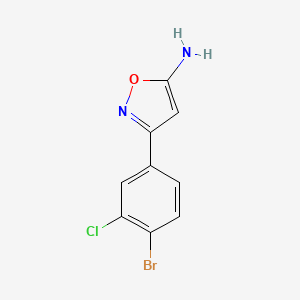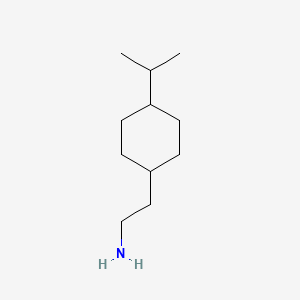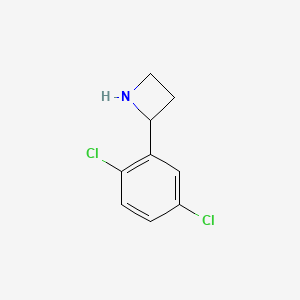
2-(2,5-Dichlorophenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Its structure consists of a saturated ring containing one nitrogen atom and two chlorine atoms attached to adjacent carbon atoms.
- The reactivity of azetidines is influenced by significant ring strain, yet they are more stable than related aziridines .
- This stability allows for facile handling and unique reactivity under appropriate conditions.
2-(2,5-Dichlorophenyl)azetidine: , is a four-membered heterocyclic compound.
Méthodes De Préparation
- One efficient method for synthesizing functionalized azetidines is the aza Paternò–Büchi reaction .
- This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component, leading to azetidine formation .
Analyse Des Réactions Chimiques
- Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and halogenating agents (e.g., N-bromosuccinimide) are used.
- Major products include functionalized azetidines with diverse substituents.
Oxidation: , , and reactions are common for azetidines.
Applications De Recherche Scientifique
Chemistry: Azetidines serve as building blocks for various organic synthesis strategies.
Biology: They find applications in drug discovery due to their unique reactivity.
Medicine: Some azetidine derivatives exhibit biological activity, making them potential drug candidates.
Industry: Azetidines contribute to the development of novel materials and polymers.
Mécanisme D'action
- The exact mechanism of action for 2-(2,5-Dichlorophenyl)azetidine depends on its specific derivatives.
- It may interact with molecular targets or pathways related to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other azetidines, such as 2-(2,4-Dichlorophenyl)azetidine, share structural features.
Remember that the field of azetidines continues to evolve, and ongoing research may uncover new applications and insights
Propriétés
Formule moléculaire |
C9H9Cl2N |
|---|---|
Poids moléculaire |
202.08 g/mol |
Nom IUPAC |
2-(2,5-dichlorophenyl)azetidine |
InChI |
InChI=1S/C9H9Cl2N/c10-6-1-2-8(11)7(5-6)9-3-4-12-9/h1-2,5,9,12H,3-4H2 |
Clé InChI |
WRNGXEJQMZHKBC-UHFFFAOYSA-N |
SMILES canonique |
C1CNC1C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


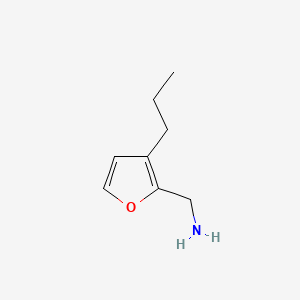
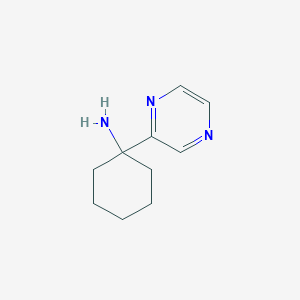
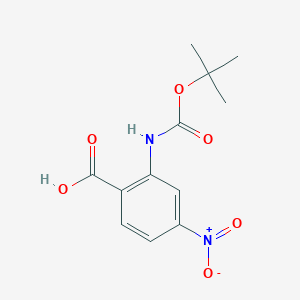
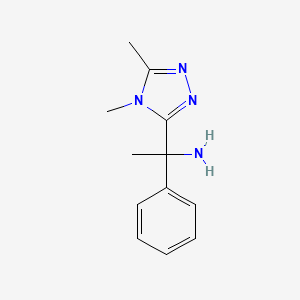
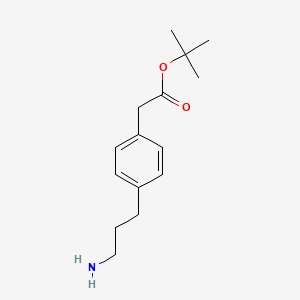
![4-[4-(Diethylamino)phenyl]but-3-en-2-one](/img/structure/B13536249.png)

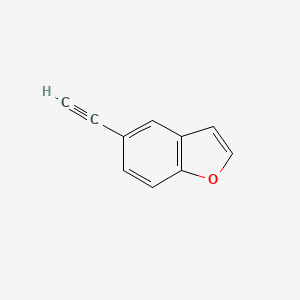
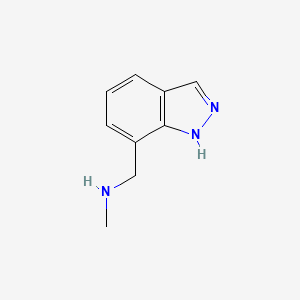
![8-Oxabicyclo[3.2.1]octan-2-amine](/img/structure/B13536260.png)
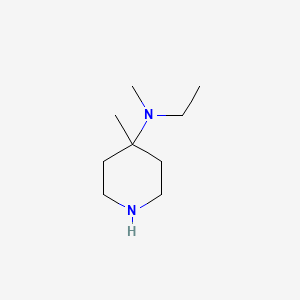
![N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate](/img/structure/B13536264.png)
